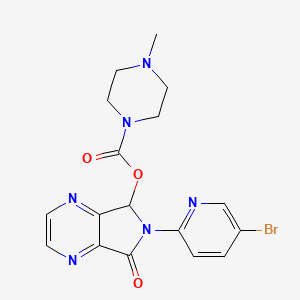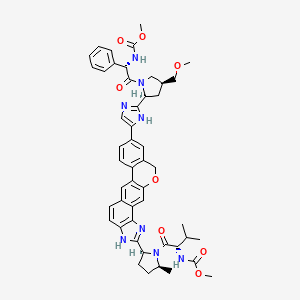
5-Bromo-zopiclone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-zopiclone is a derivative of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone belongs to the cyclopyrrolone class and is known for its sedative and hypnotic properties. The addition of a bromine atom to the zopiclone molecule enhances its pharmacological profile, potentially altering its efficacy and safety profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-zopiclone typically involves the bromination of zopiclone. One common method is the electrophilic aromatic substitution reaction, where zopiclone is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the zopiclone molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-zopiclone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted zopiclone derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-zopiclone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various zopiclone derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on the central nervous system and potential use in treating sleep disorders.
Medicine: Studied for its pharmacokinetic and pharmacodynamic properties to develop improved hypnotic agents.
Industry: Utilized in the development of new pharmaceuticals with enhanced efficacy and safety profiles.
Wirkmechanismus
5-Bromo-zopiclone exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor complex. It binds to the benzodiazepine receptor site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this potentiation of GABAergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zopiclone: The parent compound, used for treating insomnia.
Eszopiclone: The active stereoisomer of zopiclone, with similar hypnotic properties.
Zolpidem: Another nonbenzodiazepine hypnotic, structurally different but with similar effects.
Zaleplon: A nonbenzodiazepine hypnotic with a shorter half-life and rapid onset of action.
Uniqueness of 5-Bromo-zopiclone
This compound is unique due to the presence of the bromine atom, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in its efficacy, safety profile, and duration of action compared to other similar compounds. The bromine atom can also influence the compound’s binding affinity to the GABA-A receptor, potentially enhancing its hypnotic effects.
Eigenschaften
Molekularformel |
C17H17BrN6O3 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
[6-(5-bromopyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H17BrN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 |
InChI-Schlüssel |
YUEDOFRYPZJHGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)

![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)
![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)




![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)

